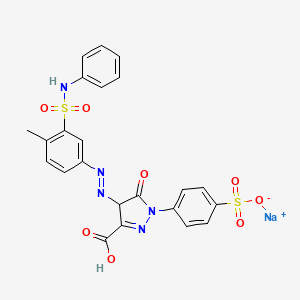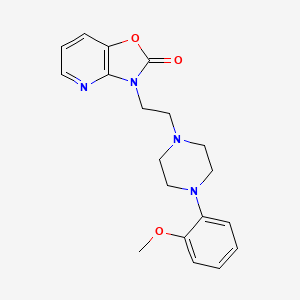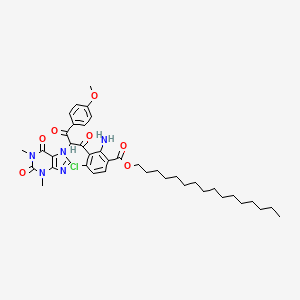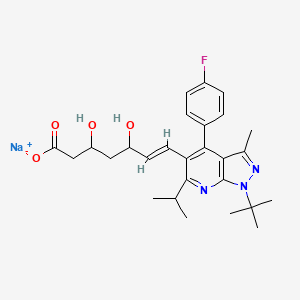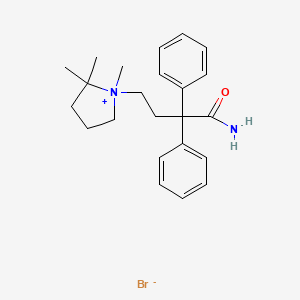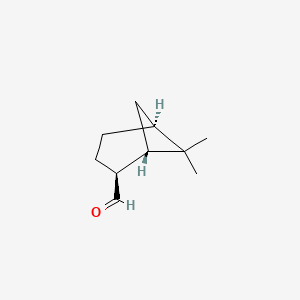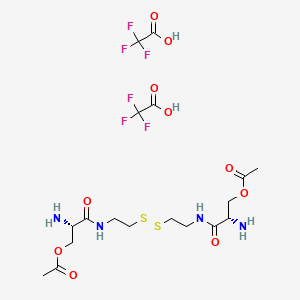
N,N'-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of acetylserinyl groups and a cystamine core, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) typically involves the reaction of cystamine with O-acetylserine under specific conditions. The process begins with the protection of the amino groups in cystamine, followed by the acetylation of serine. The final step involves the formation of the bis(trifluoroacetate) salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the cystamine core can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Various nucleophiles can be used to substitute the acetyl groups, depending on the desired product.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol-containing compounds.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting oxidative stress-related conditions.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N’-Bis(O-acetylserinyl)cystamine bis(trifluoroacetate) involves its interaction with biological molecules through its reactive functional groups. The disulfide bond in the cystamine core can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The acetylserinyl groups can participate in various biochemical pathways, affecting enzyme activity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(acryloyl)cystamine: Used as a reversible cross-linker for polyacrylamide gels and DNA purification.
Cystamine: Known for its role in treating cystinosis and its potential neuroprotective effects.
Uniqueness
N,N’-Bis(O-acetyl
Eigenschaften
CAS-Nummer |
147529-98-4 |
|---|---|
Molekularformel |
C18H28F6N4O10S2 |
Molekulargewicht |
638.6 g/mol |
IUPAC-Name |
[(2S)-3-[2-[2-[[(2S)-3-acetyloxy-2-aminopropanoyl]amino]ethyldisulfanyl]ethylamino]-2-amino-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C14H26N4O6S2.2C2HF3O2/c1-9(19)23-7-11(15)13(21)17-3-5-25-26-6-4-18-14(22)12(16)8-24-10(2)20;2*3-2(4,5)1(6)7/h11-12H,3-8,15-16H2,1-2H3,(H,17,21)(H,18,22);2*(H,6,7)/t11-,12-;;/m0../s1 |
InChI-Schlüssel |
QIFHKCCWNRLHTL-AQEKLAMFSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H](C(=O)NCCSSCCNC(=O)[C@H](COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CC(=O)OCC(C(=O)NCCSSCCNC(=O)C(COC(=O)C)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


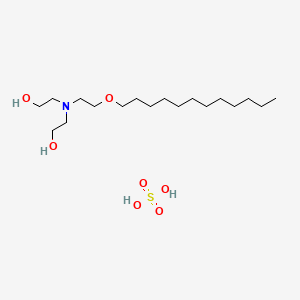

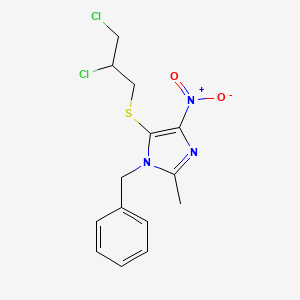
![2-bicyclo[2.2.1]hept-5-enylmethyl phenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12736311.png)
